1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione
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Overview
Description
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxy group, a hydroxymethyl group, and a methoxy group attached to an oxolan ring, along with a diazinane-dione moiety. Its molecular formula is C10H14N2O6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the use of D-arabinofuranose derivatives as starting materials. The synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups of D-arabinofuranose are protected using benzoyl or acetyl groups.
Formation of Oxolan Ring: The protected sugar is then subjected to cyclization reactions to form the oxolan ring.
Introduction of Methoxy Group: The methoxy group is introduced via methylation reactions using reagents like methyl iodide.
Formation of Diazinane-Dione Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques like crystallization, chromatography, and recrystallization to obtain the desired compound with high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Nucleophiles like halides, amines, or thiols
Major Products
Oxidation: Formation of aldehydes or ketones
Reduction: Formation of primary or secondary alcohols
Substitution: Formation of substituted oxolan derivatives
Scientific Research Applications
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in metabolic pathways.
Pathways: It modulates biochemical pathways by inhibiting or activating specific enzymes, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **1-[(2R,3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione
- **1-[(2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
- **5,6-Dihydrouridine
Uniqueness
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H16N2O6 |
---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H16N2O6/c1-17-8-7(15)5(4-13)18-9(8)12-3-2-6(14)11-10(12)16/h5,7-9,13,15H,2-4H2,1H3,(H,11,14,16)/t5-,7-,8-,9-/m1/s1 |
InChI Key |
PVSYIRALWWHXFG-ZOQUXTDFSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2CCC(=O)NC2=O)CO)O |
Canonical SMILES |
COC1C(C(OC1N2CCC(=O)NC2=O)CO)O |
Origin of Product |
United States |
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